2-[(2-Oxo-1,2-dihydroquinolin-4-yl)sulfanyl]benzoic acid
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Overview
Description
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid is a compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid typically involves the reaction of 2-oxo-1,2-dihydroquinoline derivatives with thiobenzoic acid under specific conditions. One common method involves the use of a base-catalyzed reaction, where the quinoline derivative is reacted with thiobenzoic acid in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, the thio group can form covalent bonds with target proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in medicinal chemistry for their potential therapeutic effects.
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This compound has similar structural features and is studied for its biological activities.
2-Oxo-1,2-dihydroquinoline-4-carboxylate derivatives: These compounds are used in various chemical and biological studies due to their unique properties.
2-((2-Oxo-1,2-dihydroquinolin-4-yl)thio)benzoic acid stands out due to its unique combination of the quinoline and thio moieties, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
88350-83-8 |
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Molecular Formula |
C16H11NO3S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(2-oxo-1H-quinolin-4-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C16H11NO3S/c18-15-9-14(10-5-1-3-7-12(10)17-15)21-13-8-4-2-6-11(13)16(19)20/h1-9H,(H,17,18)(H,19,20) |
InChI Key |
ZXMBHAVWMXJPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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